molecular formula C10H10N2O3 B038494 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole CAS No. 116218-74-7

2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole

Cat. No. B038494
M. Wt: 206.2 g/mol
InChI Key: SHIFMTURFGWSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole, also known as THI, is a natural compound found in various plants such as tea, coffee, and cocoa. THI has been studied for its potential therapeutic effects on a range of diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism Of Action

The mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of oxidative stress and inflammation, modulation of cell signaling pathways, and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. Additionally, 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been shown to have a protective effect on the cardiovascular system by reducing the accumulation of oxidized LDL cholesterol and improving endothelial function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole in lab experiments is its natural origin, which makes it a safer and more accessible compound compared to synthetic drugs. 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has also been shown to have low toxicity and high bioavailability. However, one of the limitations of using 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole in lab experiments is its instability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for the study of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole. One direction is to investigate the potential of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is to study the mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole in more detail to better understand its therapeutic effects. Additionally, future studies could focus on the development of more stable and effective forms of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole for use in clinical settings.
Conclusion:
In conclusion, 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is a natural compound with potential therapeutic effects in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole and its mechanisms of action.

Synthesis Methods

2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can be synthesized using different methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the chemical synthesis of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole from 3,4-dihydroxybenzaldehyde and imidazole. The reaction is catalyzed by a base such as potassium carbonate and requires the use of a solvent such as dimethylformamide.

Scientific Research Applications

2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been extensively studied for its potential therapeutic effects in various diseases. Studies have shown that 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

properties

CAS RN

116218-74-7

Product Name

2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

4-[hydroxy(1H-imidazol-2-yl)methyl]benzene-1,2-diol

InChI

InChI=1S/C10H10N2O3/c13-7-2-1-6(5-8(7)14)9(15)10-11-3-4-12-10/h1-5,9,13-15H,(H,11,12)

InChI Key

SHIFMTURFGWSMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O

synonyms

1,2-Benzenediol, 4-(hydroxy-1H-imidazol-2-ylmethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.